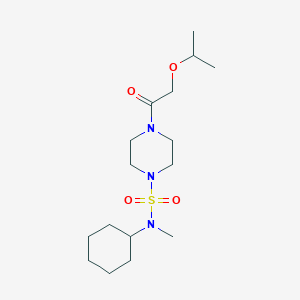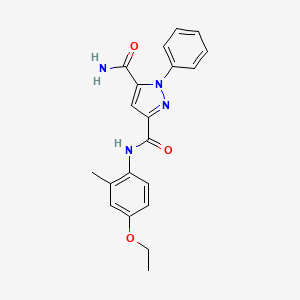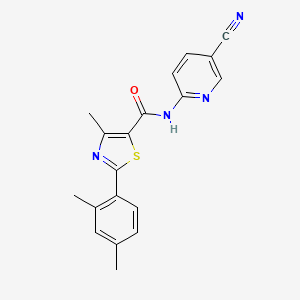![molecular formula C12H12O4 B7659558 [(1-Oxoindan-5-yl)oxy]acetic acid methyl ester](/img/structure/B7659558.png)
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Oxoindan-5-yl)oxy]acetic acid methyl ester typically involves the esterification of [(1-Oxoindan-5-yl)oxy]acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Oxoindan-5-yl)oxy]acetic acid methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar structural features.
Indan-1-one derivatives: Compounds with a similar indanone core structure.
Acetic acid esters: Compounds with ester functional groups.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Properties
IUPAC Name |
methyl 2-[(1-oxo-2,3-dihydroinden-5-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-12(14)7-16-9-3-4-10-8(6-9)2-5-11(10)13/h3-4,6H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVMIQZITPSCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(6-Ethoxypyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7659476.png)
![3,4-difluoro-N-[2-oxo-2-[2-(1,3-thiazol-2-yl)propan-2-ylamino]ethyl]benzamide](/img/structure/B7659490.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7659503.png)
![1-(2,2,2-Trifluoroethyl)-3-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]piperidin-2-one](/img/structure/B7659509.png)

![1-(1-Methylpyrazol-3-yl)-3-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]piperidin-2-one](/img/structure/B7659528.png)
![N-[2-[2,3-dihydro-1-benzofuran-5-yl(methyl)amino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7659533.png)

![1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7659539.png)
![2,4-difluoro-N-[2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)-2-oxoethyl]benzamide](/img/structure/B7659546.png)
![[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-(4-methyl-2,3-dihydroquinoxalin-1-yl)methanone](/img/structure/B7659550.png)
![4-[(2-Butoxyphenyl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7659561.png)
![3,5-difluoro-N-[2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)-2-oxoethyl]benzamide](/img/structure/B7659578.png)
